2-Fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-Fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-Fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-methylbenzothiazole and fluoroacetic acid.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Scientific Research Applications
2-Fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives:
Properties
Molecular Formula |
C10H9FN2OS |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H9FN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) |
InChI Key |
YQXSDRCYMSFCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CF |
Origin of Product |
United States |
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